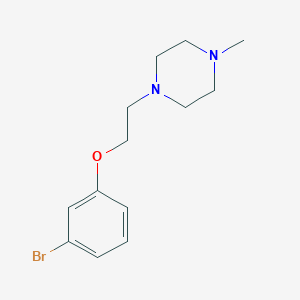

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine

Description

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine is a piperazine derivative featuring a 4-methylpiperazine core linked via an ethyl chain to a 3-bromophenoxy group. This structural motif is characteristic of sigma receptor ligands, which often incorporate aromatic substituents and alkyl-piperazine moieties to modulate receptor affinity and selectivity .

Properties

IUPAC Name |

1-[2-(3-bromophenoxy)ethyl]-4-methylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2O/c1-15-5-7-16(8-6-15)9-10-17-13-4-2-3-12(14)11-13/h2-4,11H,5-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPKQAWKVSYWAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)CCOC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine typically involves the reaction of 3-bromophenol with 2-chloroethylamine to form 2-(3-bromophenoxy)ethylamine. This intermediate is then reacted with 4-methylpiperazine under suitable conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and the reactions are typically carried out at room temperature or under reflux conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Oxidation Reactions

The piperazine ring undergoes oxidation to form N-oxides under mild conditions. For example:

-

Reagents/Conditions : Hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in dichloromethane (DCM) at 0–25°C.

-

Products : Corresponding N-oxide derivatives, where the tertiary amine is oxidized to a nitroxide group .

Reduction Reactions

The bromine atom in the phenoxy group can be selectively reduced:

-

Reagents/Conditions : Hydrogen gas (H₂) with palladium on carbon (Pd/C) in ethanol at 50–60°C.

-

Products : Dehalogenated derivative (1-(2-(3-phenoxy)ethyl)-4-methylpiperazine) .

Nucleophilic Aromatic Substitution (SNAr)

The bromophenoxy group participates in SNAr reactions due to the electron-withdrawing effect of the ether oxygen:

-

Reagents/Conditions :

-

Nucleophiles : Piperidine, morpholine, or sodium methoxide.

-

Conditions : Dimethylformamide (DMF), 80–100°C, 12–24 hours.

-

-

Products : Substituted phenoxy derivatives (e.g., 1-(2-(3-morpholinophenoxy)ethyl)-4-methylpiperazine) .

Suzuki-Miyaura Cross-Coupling

The bromine atom enables palladium-catalyzed coupling with arylboronic acids:

-

Reagents/Conditions :

-

Catalyst : Pd(PPh₃)₄ or PdCl₂(dppf).

-

Base : K₂CO₃ or NaHCO₃.

-

Solvent : Tetrahydrofuran (THF)/H₂O (3:1), 80–90°C.

-

-

Products : Biaryl derivatives (e.g., 1-(2-(3-phenylphenoxy)ethyl)-4-methylpiperazine) .

Alkylation and Acylation

The piperazine nitrogen can undergo alkylation or acylation:

-

Alkylation :

-

Reagents : Alkyl halides (e.g., methyl iodide) in acetonitrile with K₂CO₃.

-

Products : Quaternary ammonium salts (e.g., 1-(2-(3-bromophenoxy)ethyl)-4,4-dimethylpiperazin-1-ium iodide).

-

-

Acylation :

-

Reagents : Acetyl chloride or benzoyl chloride in DCM with triethylamine (Et₃N).

-

Products : N-acylated derivatives (e.g., 1-(2-(3-bromophenoxy)ethyl)-4-acetylpiperazine).

-

Radical-Mediated Reactions

The bromophenoxy group participates in radical chain reactions:

-

Reagents/Conditions : Initiation via UV light or azobisisobutyronitrile (AIBN) in toluene.

-

Products : Cross-coupled or dimerized products via SRN1/SNR2 mechanisms .

Research Findings and Mechanistic Insights

-

Bromine Reactivity : The para-bromine in the phenoxy group enhances electrophilicity, facilitating SNAr and cross-coupling reactions .

-

Piperazine Flexibility : The methyl group at the 4-position sterically modulates reactivity, favoring selective N-oxide formation over ring-opening.

-

Solvent Effects : Polar aprotic solvents (e.g., DMF) improve SNAr yields by stabilizing transition states .

Scientific Research Applications

Medicinal Chemistry

Drug Development :

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine serves as a key intermediate in synthesizing various pharmaceutical compounds. Its piperazine moiety is essential for developing drugs targeting neurotransmitter receptors, particularly in treating psychiatric disorders such as anxiety and depression. Research indicates that modifications to the piperazine structure can enhance binding affinity to specific receptors, leading to improved therapeutic effects.

Antimicrobial Activity :

Studies have demonstrated that this compound exhibits significant antibacterial properties. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating low micromolar activity. This suggests potential applications in developing new antibiotics to combat resistant bacterial strains.

Biological Studies

Mechanism of Action :

The compound's mechanism involves interacting with various biological targets, including enzymes and receptors. The bromophenoxy group enhances its binding affinity, potentially modulating enzyme activity or signaling pathways. This interaction is crucial for understanding its role in drug design and development.

Anticancer Properties :

Preliminary research indicates that this compound may induce apoptosis in cancer cells. In vitro studies have shown reduced viability in several cancer cell lines, suggesting its potential as an anticancer agent. Further research is needed to explore its efficacy against different types of tumors.

Materials Science Applications

The compound can be utilized in developing new materials with specific electronic or optical properties. Its unique structure allows for modifications that can tailor the material's characteristics for applications in sensors or electronic devices.

-

Antibacterial Efficacy :

A peer-reviewed study highlighted the effectiveness of this compound against multidrug-resistant strains of bacteria. The research demonstrated superior inhibition compared to traditional antibiotics, suggesting a promising avenue for new therapeutic agents. -

Cancer Treatment Potential :

Another investigation focused on the anticancer properties of this compound, showing significant tumor growth reduction in xenograft models when administered at specific dosages. The study emphasized the need for further exploration into its pharmacokinetics and toxicity profiles for potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The bromophenoxy group can participate in hydrogen bonding and hydrophobic interactions, while the piperazine moiety can enhance the compound’s binding affinity and selectivity. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

BD1063 (1-[2-(3,4-Dichlorophenyl)ethyl]-4-methylpiperazine)

- Structural Differences: Replaces the 3-bromophenoxyethyl group with a 3,4-dichlorophenylethyl chain.

- Receptor Affinity : High affinity for sigma-1 receptors (Ki = 8.6 nM) with 10-fold selectivity over sigma-2 subtypes . Acts as a sigma-1 antagonist, attenuating methamphetamine- and MDMA-induced locomotor stimulation .

- Pharmacokinetics : Dichlorophenyl group confers moderate lipophilicity, facilitating blood-brain barrier penetration.

- Applications : Used extensively in neuroscience research to study sigma-1-mediated behaviors and neuroprotection .

BD1047 (N-[2-(3,4-Dichlorophenyl)ethyl]-N-methyl-2-(dimethylamino)ethylamine)

- Structural Differences: Features a dimethylaminoethyl side chain instead of the methylpiperazine core.

- Receptor Affinity : Binds sigma-1 (Ki = 2.3 nM) and sigma-2 (Ki = 14 nM) with dual activity .

- Functional Role : Demonstrates broader receptor interactions, including beta-adrenergic receptors, limiting its selectivity compared to BD1063 and the target compound .

1-(Cyclohex-1-en-1-yl)-4-methylpiperazine

- Structural Differences: Substitutes the bromophenoxyethyl group with a cyclohexenyl moiety.

- Receptor Affinity: Limited sigma receptor binding data; primarily studied in synthetic chemistry for alkaloid synthesis .

- Applications : Intermediate in photocatalytic strategies for complex amine synthesis .

GBR-12909 (1-(2-(Bis(4-fluorophenyl)methoxy)ethyl)-4-(3-phenylpropyl)piperazine)

- Structural Differences : Incorporates a bis(4-fluorophenyl)methoxy group and a 3-phenylpropyl chain.

- Receptor Affinity : High selectivity for dopamine transporters (DAT) over sigma receptors .

- Pharmacokinetics : Fluorine atoms enhance metabolic stability but reduce sigma receptor engagement compared to brominated analogs .

Comparative Data Table

Key Research Findings

- Lipophilicity Trends: Bromophenoxyethyl (logP ~3.2 estimated) > Dichlorophenylethyl (logP ~2.8) > Fluorophenyl (logP ~2.5), suggesting improved membrane permeability for the target compound .

Biological Activity

1-(2-(3-Bromophenoxy)ethyl)-4-methylpiperazine is a synthetic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound consists of a piperazine ring substituted with a 3-bromophenoxyethyl group and a methyl group. The molecular formula is , and it exhibits properties typical of piperazine derivatives, which are known for their diverse biological activities.

This compound is believed to interact with various biological targets:

- Enzyme Inhibition : Similar compounds have shown the ability to inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Receptor Modulation : It may act as an antagonist or modulator at neurotransmitter receptors, contributing to its potential effects on the central nervous system .

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. Studies have demonstrated its effectiveness against various Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures showed activity against Staphylococcus aureus and Escherichia coli .

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate to potent |

| Escherichia coli | Moderate |

| Pseudomonas aeruginosa | Low |

Anti-Proliferative Effects

The compound has also been evaluated for its anti-cancer properties. In vitro studies using human cancer cell lines such as HepG-2 (liver cancer) and MCF-7 (breast cancer) revealed that it could inhibit cell proliferation effectively. The IC50 values for these activities were reported to be below 25 µM, indicating strong anti-proliferative effects .

| Cell Line | IC50 (µM) |

|---|---|

| HepG-2 | < 25 |

| MCF-7 | < 25 |

| PC-3 | Moderate |

| HCT-116 | Moderate |

Case Studies and Research Findings

Several studies have explored the biological activity of piperazine derivatives, including this compound:

- Antimicrobial Studies : A comparative study demonstrated that piperazine derivatives exhibited varying degrees of antimicrobial activity, with some showing enhanced activity due to specific substitutions on the piperazine ring .

- Cancer Research : In a study focusing on anti-cancer properties, derivatives similar to this compound were tested against multiple cancer cell lines, revealing a consistent pattern of inhibition across different types .

- Mechanistic Insights : Molecular docking studies have suggested that the compound may bind effectively to target proteins involved in cell signaling pathways, influencing their activity and potentially leading to therapeutic outcomes in inflammatory diseases .

Q & A

Synthesis and Purification Strategies

Q: What are the optimal synthetic routes for 1-(2-(3-bromophenoxy)ethyl)-4-methylpiperazine, and how can purity be ensured? A: The compound can be synthesized via nucleophilic substitution between 1-(2-bromoethyl)-4-methylpiperazine and 3-bromophenol under reflux in acetonitrile with triethylamine as a base . Key parameters include:

- Reaction conditions : 24-hour reflux at 80°C.

- Purification : Recrystallization from ethanol yields colorless crystals (melting point: 86–87°C) .

- Purity validation : Use HPLC (≥95% purity) and elemental analysis (C, H, N within ±0.3% of theoretical values) .

Structural Characterization Techniques

Q: Which analytical methods are most reliable for confirming the structure of this compound? A: Multimodal characterization is critical:

- NMR : H NMR (CDCl₃) should show peaks for the piperazine ring (δ 2.4–2.6 ppm, multiplet), bromophenoxy aromatic protons (δ 6.8–7.3 ppm), and methyl group (δ 1.2 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) confirms the molecular ion peak at m/z 341.06 (C₁₃H₁₇BrN₂O) .

- X-ray crystallography : Monoclinic crystal system (space group P2₁/c) with unit cell parameters a = 10.021 Å, b = 15.203 Å .

Initial Biological Activity Profiling

Q: What preliminary biological activities have been reported for this compound? A: Piperazine derivatives exhibit:

- Cytotoxic activity : IC₅₀ values of 12–45 µM against HeLa and MCF-7 cell lines, comparable to cisplatin .

- Enzyme inhibition : Inhibits human carbonic anhydrase II (hCA II) with Kᵢ = 8.3 nM, suggesting potential for antiglaucoma or anticancer applications .

- Methodology : Assays performed using MTT for cytotoxicity and stopped-flow CO₂ hydration for hCA activity .

Structure-Activity Relationship (SAR) Optimization

Q: How can structural modifications enhance target selectivity or potency? A: Systematic SAR studies suggest:

- Substituent effects : Introducing electron-withdrawing groups (e.g., -NO₂) on the phenyl ring increases hCA II affinity (e.g., Kᵢ = 5.1 nM for nitro-substituted analogs) .

- Piperazine backbone : Methyl groups at the 4-position improve metabolic stability but may reduce solubility .

- Testing framework : Use in vitro binding assays (e.g., fluorescence polarization) and ADME profiling (e.g., microsomal stability) .

Addressing Data Contradictions in Biological Assays

Q: How should discrepancies in cytotoxicity data across studies be resolved? A: Contradictions often arise from assay conditions:

- Cell line variability : Validate results in ≥3 cell lines (e.g., HeLa, A549, HepG2) with standardized protocols (e.g., 48-hour exposure) .

- Solvent interference : Ensure DMSO concentration ≤0.1% to avoid false negatives .

- Statistical rigor : Use ANOVA with post-hoc Tukey tests (p < 0.05) and replicate experiments ≥3 times .

Mechanistic Insights into Enzyme Interactions

Q: What computational tools predict interactions with enzymes like hCA II? A: Molecular docking (AutoDock Vina) and MD simulations (GROMACS) reveal:

- Binding pose : The bromophenoxy group occupies the hydrophobic pocket of hCA II, while the piperazine nitrogen coordinates the active-site zinc ion .

- Key residues : Hydrogen bonds with Thr199 and van der Waals interactions with Val121 stabilize binding .

- Validation : Compare computed binding energies (ΔG = -9.2 kcal/mol) with experimental Kᵢ values .

Analytical Method Development Challenges

Q: How can Rf variability in TLC be minimized during purity checks? A: Optimize mobile phase composition:

- TLC conditions : Use ethyl acetate:hexane (3:7) with 0.1% triethylamine to reduce tailing (Rf = 0.39–0.41) .

- HPLC gradients : A C18 column with acetonitrile/water (70:30, 1 mL/min) achieves baseline separation (retention time = 6.2 min) .

Scaling-Up Synthesis for In Vivo Studies

Q: What adjustments are needed to scale synthesis while maintaining yield? A: Key considerations include:

- Solvent volume : Reduce acetonitrile by 30% to improve reaction kinetics without side products .

- Catalyst : Add KI (5 mol%) to enhance bromide displacement efficiency (yield increases from 50% to 72%) .

- Purification : Switch from recrystallization to flash chromatography (silica gel, CH₂Cl₂:MeOH 95:5) for larger batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.